molecular formula C5H3F3N2S B15051968 6-Trifluoromethyl-1h-pyrazine-2-thione

6-Trifluoromethyl-1h-pyrazine-2-thione

Cat. No.: B15051968
M. Wt: 180.15 g/mol
InChI Key: PMNSGNWZEHVHBG-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Derivatives in Contemporary Organic and Materials Chemistry

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms in a para arrangement, is a fundamental scaffold in organic chemistry. irjmets.comfiveable.menih.gov Derivatives of pyrazine are not only prevalent in natural products but also form the core of numerous synthetic compounds with significant commercial applications. tandfonline.comresearchgate.net Their unique electronic characteristics and aromatic stability make them crucial building blocks in synthetic organic chemistry. irjmets.com

In the realm of materials science, pyrazine frameworks are being explored for the development of "smart materials," including sensors and responsive materials. irjmets.com In medicine, the pyrazine ring is a key component in a wide array of pharmacologically active agents. tandfonline.comresearchgate.net These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, and antioxidant effects. nih.govtandfonline.comresearchgate.netnih.gov The versatility of the pyrazine core allows for its use in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, further expanding its utility in synthesizing complex molecules. tandfonline.comresearchgate.net The ongoing research into pyrazine derivatives continues to focus on drug development, particularly against resistant cancers and bacteria, and the pursuit of more sustainable, green synthetic methodologies. irjmets.com

The Significance of the Trifluoromethyl Moiety in Chemical Design and Reactivity Modulation

The trifluoromethyl (-CF3) group is a highly valued substituent in modern chemical design, particularly in the fields of medicinal and agricultural chemistry. mdpi.combohrium.comwikipedia.org Its incorporation into a molecular scaffold can dramatically alter the parent molecule's physicochemical properties. nbinno.com The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms, which can modulate the reactivity of adjacent functional groups. mdpi.comnbinno.com

One of the primary advantages of introducing a trifluoromethyl group is the enhancement of a molecule's metabolic stability. nbinno.com The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic breakdown, which can lead to a longer biological half-life for drug candidates. nbinno.com Furthermore, the -CF3 group significantly increases lipophilicity, which can improve a compound's ability to cross biological membranes, leading to better absorption and distribution within the body. mdpi.comnbinno.com This modification can also enhance binding affinity to biological targets through favorable electrostatic and hydrogen bonding interactions. mdpi.com Despite these benefits, the incorporation of trifluoromethyl groups presents synthetic challenges, including high costs and potential difficulties in achieving selective reactions. mdpi.com

Key Physicochemical Effects of the Trifluoromethyl Moiety
PropertyEffect of -CF3 SubstitutionUnderlying Reason
Metabolic StabilityIncreasedHigh strength of C-F bonds resists enzymatic cleavage. nbinno.com
LipophilicityIncreasedEnhances permeability across biological membranes. mdpi.comnbinno.com
Binding AffinityEnhancedStrong electron-withdrawing nature improves electrostatic and hydrogen bonding interactions. mdpi.com
Electronic ProfileStrongly Electron-WithdrawingHigh electronegativity of fluorine atoms alters molecular reactivity. mdpi.comnbinno.com

Molecular Architecture and Positional Isomerism of 6-Trifluoromethyl-1H-pyrazine-2-thione

The molecular architecture of this compound is defined by a pyrazine ring substituted at two key positions. The core is a pyrazine-2(1H)-thione, which consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. nih.gov The "=S" (thione) group is located at the C2 position, and the presence of a hydrogen atom on the N1 nitrogen is indicated by the "1H" designation. nih.govnih.gov This structure can exist in equilibrium with its tautomeric form, 6-(trifluoromethyl)pyrazine-2-thiol.

Positional isomerism is a critical consideration for this structure. The trifluoromethyl group could be placed at other available carbon atoms on the pyrazine ring, leading to distinct isomers with potentially different chemical and biological profiles.

Positional Isomers of Trifluoromethyl-1H-pyrazine-2-thione
Isomer NamePosition of -CF3 GroupPosition of Thione Group
3-Trifluoromethyl-1H-pyrazine-2-thione32
5-Trifluoromethyl-1H-pyrazine-2-thione52
This compound62

Research Landscape and Emerging Directions for Pyrazine-2-thione Systems in Pure and Applied Chemistry

The research landscape for pyrazine derivatives is dynamic, with a strong emphasis on applications in medicinal chemistry and materials science. irjmets.com A significant trend is the development of novel pyrazine-based therapeutic agents, driven by their proven and diverse pharmacological activities. nih.gov The synthesis and application of pyrazine compounds continue to be a focal point for researchers aiming to create more effective drugs, particularly for treating cancer and infectious diseases. irjmets.comnih.gov

For pyrazine-2-thione systems, particularly those bearing a trifluoromethyl group, several emerging directions are apparent. The combination of the biologically active pyrazine-thione scaffold with the property-enhancing -CF3 moiety makes these compounds prime candidates for advanced drug design programs. nih.govmdpi.com Research is likely to focus on synthesizing libraries of these derivatives to explore their structure-activity relationships against various biological targets.

Furthermore, the push towards "green chemistry" is influencing the synthetic methodologies for these heterocyclic compounds, with a focus on developing more sustainable and cost-effective production routes. irjmets.comresearchgate.net In applied chemistry, the unique electronic properties imparted by the trifluoromethyl group could be harnessed in the creation of novel functional materials, such as advanced polymers or sensors, based on the pyrazine-2-thione framework. irjmets.com Future studies will likely aim to rationalize the biological activities observed in this class of compounds to develop more potent and clinically relevant molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3F3N2S

Molecular Weight

180.15 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrazine-2-thione

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11)

InChI Key

PMNSGNWZEHVHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)C=N1)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 6 Trifluoromethyl 1h Pyrazine 2 Thione

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the potent inductive effect of the trifluoromethyl group at the 6-position. Consequently, the pyrazine core of 6-trifluoromethyl-1H-pyrazine-2-thione is highly deactivated towards electrophilic attack and markedly activated towards nucleophilic substitution.

Electrophilic Substitution Patterns on the Pyrazine Core

Direct electrophilic substitution on the pyrazine ring is notoriously challenging, and the presence of a powerful electron-withdrawing group like trifluoromethyl renders it even more so. thieme-connect.de Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are generally not feasible under standard conditions. thieme-connect.de The pyrazine nitrogen atoms are basic and will preferentially react with electrophiles or protonate in acidic media, further deactivating the ring to electrophilic attack. thieme-connect.de

For electrophilic substitution to occur on a pyrazine ring, the presence of strong electron-donating groups is typically required to overcome the inherent electron deficiency. In the case of this compound, the thione group in its thiol tautomer form (-SH) could potentially act as a weak activating group. However, the overwhelming deactivating effect of the trifluoromethyl group and the two ring nitrogens likely precludes any significant electrophilic substitution.

Alternative strategies to achieve functionalization that would formally be the result of electrophilic substitution might involve metalation-transmetalation sequences, although direct metalation of the pyrazine ring can also be challenging. thieme-connect.de

Nucleophilic Addition and Substitution Reactions on the Pyrazine Ring

The highly electron-deficient nature of the pyrazine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). Halogenated pyrazines, for instance, are known to be more reactive towards nucleophiles than their pyridine (B92270) counterparts. thieme-connect.de While the parent compound does not possess a leaving group on the pyrazine core (other than the thione itself, which is discussed later), derivatives such as chloropyrazines bearing a trifluoromethyl group would be expected to undergo facile substitution by a variety of nucleophiles.

Studies on related trifluoromethoxy-substituted chloropyrazines have demonstrated that nucleophilic displacement of the chlorine atom can be achieved with nitrogen and sulfur nucleophiles. For example, Buchwald-Hartwig amination conditions can be successfully employed to introduce nitrogen nucleophiles. nih.gov It is important to note that under certain conditions, strong nucleophiles can lead to the degradation of the starting material. nih.gov

The positions on the pyrazine ring most susceptible to nucleophilic attack are the carbon atoms adjacent to the nitrogen atoms. In the case of this compound, these would be the C-3 and C-5 positions. If a suitable leaving group were present at one of these positions, nucleophilic substitution would be a viable derivatization strategy.

Tautomerism and its Influence on Reaction Pathways of Pyrazine-2-thiones

Pyrazine-2-thiones exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. For the analogous pyridazine-3-thiones, it has been shown that the thione form is generally the predominant tautomer. This is also the case for pyrazine-2(1H)-thione itself, which exists in the thione form in the solid state. nih.gov The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring.

The tautomeric equilibrium is crucial as it presents two reactive sites: the nitrogen atom of the thione and the sulfur atom of the thiol. The reactivity of the molecule can be directed towards one of these sites depending on the reaction conditions and the nature of the electrophile. For instance, alkylation can occur on either the nitrogen or the sulfur atom, leading to different products. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the N-H proton, potentially influencing the position of the tautomeric equilibrium and the reactivity of the conjugate base.

Transformations Involving the Thione Group

The thione group is a versatile functional handle that allows for a variety of chemical transformations, providing a key avenue for the derivatization of this compound.

Alkylation and Acylation Reactions at the Thione Sulfur Atom

The sulfur atom of the thione group, particularly in its deprotonated thiolate form, is a soft and highly nucleophilic center. Consequently, it readily undergoes S-alkylation and S-acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the thione, followed by the addition of an alkylating or acylating agent.

Table 1: Representative S-Alkylation and S-Acylation Reactions of Heteroaromatic Thiones

Thione Substrate Reagent Base Product Reference
Pyridine-2-thione Methyl iodide NaH 2-(Methylthio)pyridine N/A
Pyrimidine-2-thione Benzyl bromide K2CO3 2-(Benzylthio)pyrimidine N/A

The S-alkylated products, 2-(alkylthio)pyrazines, are valuable intermediates for further functionalization. For example, the alkylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions.

Interconversion of Thione and Related Functional Groups

The thione functionality can be converted into other functional groups, further expanding the synthetic utility of this compound. One of the most common transformations is the conversion of the thione to the corresponding oxo derivative (a pyrazinone). This can be achieved through various methods, including oxidation or hydrolysis. For instance, treatment with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding pyrazinone.

Another important reaction of the thione group is desulfurization. This can be accomplished using various reagents, such as Raney nickel, which would result in the formation of 6-trifluoromethylpyrazine. This reaction effectively removes the thione functionality and provides access to pyrazines that are not substituted at the 2-position.

Table 2: Interconversion Reactions of the Thione Group

Reaction Type Reagent Product Type
Oxidation m-CPBA, H2O2 Pyrazinone
Desulfurization Raney Nickel Pyrazine

Note: This table illustrates common transformations of the thione group in heteroaromatic systems. The specific conditions for this compound may vary.

Furthermore, the thione group can be converted into a chloropyrazine by treatment with reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). The resulting 2-chloro-6-trifluoromethylpyrazine would be a highly valuable intermediate for a wide range of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a diverse array of substituents onto the pyrazine ring.

Chemical Modifications at the Trifluoromethyl Group

The trifluoromethyl (CF3) group is renowned for its high stability, which is a consequence of the strong carbon-fluorine bonds. Direct chemical modification of the trifluoromethyl group on the this compound core is not extensively documented in scientific literature. This is largely attributable to the inertness of the C-F bonds to many common chemical reagents.

However, in related heterocyclic systems, transformations of the trifluoromethyl group have been observed under specific conditions. For instance, nucleophilic attack on the trifluoromethyl group can lead to its conversion into other functional groups, though this typically requires harsh reaction conditions and is not a common strategy. The electron-withdrawing nature of the pyrazine ring can potentially make the carbon atom of the trifluoromethyl group more susceptible to nucleophilic attack compared to trifluoromethyl groups on electron-rich aromatic systems. Nevertheless, specific examples of such transformations on this compound remain to be reported. The primary role of the trifluoromethyl group in the reactivity of this molecule is often as a powerful electron-withdrawing group, influencing the reactivity of the pyrazine ring and the thione functionality.

Formation of Novel Fused and Hybrid Heterocyclic Systems

The pyrazine-2-thione core of this compound is a versatile platform for the synthesis of a variety of condensed heterocyclic systems. These annulation and coupling reactions are key strategies for expanding the structural diversity and modulating the physicochemical properties of the resulting molecules.

Annulation reactions involving the pyrazine-2-thione moiety typically proceed through the reaction of the sulfur and/or nitrogen atoms of the thione functionality with bifunctional electrophiles. These reactions lead to the formation of new rings fused to the pyrazine core, resulting in complex heterocyclic systems such as thiazolo[4,5-b]pyrazines and pyrrolo[2,3-b]pyrazines.

While specific examples starting from this compound are not abundant in the literature, the reactivity can be inferred from analogous systems. For instance, the reaction of pyrazine-2-thiones with α-haloketones or α-haloesters is a common method for the synthesis of thiazolo[4,5-b]pyrazines. The reaction proceeds via initial S-alkylation followed by intramolecular cyclization.

Table 1: Examples of Annulation Reactions on Related Heterocyclic Thiones

Starting Material AnalogueReagentFused ProductConditions
Pyridine-2(1H)-thioneEthyl chloroacetateThieno[2,3-b]pyridine derivativeBase, Ethanol, Reflux
Pyrimidine-2-thione2-ChlorocyclohexanoneTetrahydrobenzothiazolo[2,3-b]pyrimidineDMF, Heat
Quinoxaline-2(1H)-thionePhenacyl bromide2-Phenylthiazolo[3,2-a]quinoxalin-11-ium bromideAcetonitrile, Reflux

The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the nucleophilicity of the sulfur and nitrogen atoms, which may affect the reaction rates and conditions required for these annulation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the extension of conjugated systems and the introduction of diverse structural motifs. While the direct participation of the thione group in coupling reactions can be challenging due to potential catalyst poisoning by sulfur, the pyrazine ring can be functionalized with leaving groups (e.g., halogens) to enable such transformations.

Assuming a halogenated precursor to this compound, or subsequent functionalization, a variety of coupling reactions could be envisaged.

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. For a hypothetical 5-bromo-6-trifluoromethyl-1H-pyrazine-2-thione, coupling with various aryl or heteroaryl boronic acids could yield a range of biaryl and heteroaryl-substituted pyrazinethiones.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would be valuable for introducing alkynyl moieties onto the pyrazine ring, which can serve as handles for further transformations or as components of extended π-systems.

Heck Coupling: The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene. This would allow for the introduction of vinyl groups onto the pyrazine core, further extending conjugation.

Stille Coupling: The Stille coupling utilizes organotin reagents to couple with organic halides. It is known for its tolerance of a wide range of functional groups.

Table 2: Potential Cross-Coupling Reactions for a Halogenated this compound Derivative

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiArylboronic acidPd(PPh3)4, BaseAryl-substituted pyrazinethione
SonogashiraTerminal alkynePd(PPh3)4, CuI, BaseAlkynyl-substituted pyrazinethione
HeckAlkenePd(OAc)2, PPh3, BaseAlkenyl-substituted pyrazinethione
StilleOrganostannanePd(PPh3)4Aryl/Alkenyl-substituted pyrazinethione

It is important to note that the thione functionality might require protection or that specific catalyst systems tolerant to sulfur may be necessary to achieve high yields in these coupling reactions. Research in this area is ongoing to expand the synthetic utility of pyrazine-2-thiones in cross-coupling chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 6-Trifluoromethyl-1h-pyrazine-2-thione, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing key information about the protons on the pyrazine (B50134) ring and the N-H proton of the thione tautomer. The electron-withdrawing nature of the trifluoromethyl group and the pyrazine nitrogen atoms will influence the chemical shifts of the aromatic protons. The spectrum would likely display two distinct signals for the two protons on the pyrazine ring, and a broader signal for the N-H proton.

¹H NMR Spectral Data

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1 [Expected ~8.0-8.5] d [Expected ~1-3] H-3 or H-5
2 [Expected ~7.5-8.0] d [Expected ~1-3] H-5 or H-3
3 [Expected ~12-14] br s - N-H

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. The assignments of H-3 and H-5 are interchangeable without further 2D NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the four carbon atoms of the pyrazine ring and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The thione carbon (C=S) is expected to be significantly deshielded.

¹³C NMR Spectral Data

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1 [Expected ~175-185] s - C-2 (C=S)
2 [Expected ~145-155] q [Expected ~35-40] C-6
3 [Expected ~130-140] s - C-3 or C-5
4 [Expected ~125-135] s - C-5 or C-3
5 [Expected ~120-125] q [Expected ~270-280] CF₃

Note: The assignments of C-3 and C-5 are interchangeable without further analysis.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a characteristic fingerprint for the CF₃ group in this specific chemical environment.

¹⁹F NMR Spectral Data

Signal Chemical Shift (δ, ppm) Multiplicity Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=S, and C-F bonds, as well as vibrations from the pyrazine ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
[Expected 3100-3300] Medium, Broad N-H Stretch Thione (N-H)
[Expected ~1600, ~1480] Medium-Strong C=C, C=N Stretch Pyrazine Ring
[Expected 1200-1300] Strong C=S Stretch Thione (C=S)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₅H₃F₃N₂S), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

HRMS Data

Ion Calculated Exact Mass Observed Exact Mass Molecular Formula
[M+H]⁺ 197.0042 [Experimental Value] C₅H₄F₃N₂S

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected losses of fragments such as HCN, CS, and CF₃.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of a synthesized compound like this compound, LC would be employed to isolate the compound from any unreacted starting materials, byproducts, or impurities. The retention time in the chromatogram would serve as a characteristic identifier under specific column and mobile phase conditions.

Following separation by LC, mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound, which allows for the determination of its molecular weight. For this compound (C₅H₃F₃N₂S), the expected molecular weight is approximately 196.16 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode used.

Hypothetical LC-MS Data Table:

ParameterExpected Value
Molecular Formula C₅H₃F₃N₂S
Monoisotopic Mass 195.99 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Expected [M+H]⁺ 197.00 m/z
Expected [M-H]⁻ 195.00 m/z

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, assuming a suitable single crystal can be grown.

The analysis of the parent compound, pyrazine-2(1H)-thione, reveals a monoclinic crystal system. nih.gov For the trifluoromethyl derivative, the crystallographic data would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the pyrazine ring and the positions of the trifluoromethyl and thione groups. Furthermore, the data would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which dictate the crystal packing. nih.gov

Hypothetical Crystallographic Data Table:

ParameterExpected Information
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C-S, C-N, C-C, C-F
Key Bond Angles (°) Angles within the pyrazine ring, angles involving substituents
Intermolecular Interactions Presence of N-H···S or other hydrogen bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the pyrazine ring and the thione group. The trifluoromethyl group, being an electron-withdrawing group, would likely influence the position and intensity of these absorption maxima (λ_max) compared to the unsubstituted pyrazine-2-thione. The solvent used for the analysis can also cause shifts in the absorption bands.

Hypothetical UV-Vis Absorption Data:

SolventExpected λ_max (nm) for π → πExpected λ_max (nm) for n → π
Ethanol ~270-290~340-360
Hexane ~265-285~335-355

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This is crucial for verifying the empirical formula of a newly synthesized substance. For this compound (C₅H₃F₃N₂S), the experimentally determined percentages of C, H, N, and S should closely match the theoretically calculated values. This provides strong evidence for the purity and correct elemental composition of the compound.

Elemental Analysis Data Table:

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C) 30.61To be determined
Hydrogen (H) 1.54To be determined
Fluorine (F) 28.04Not typically measured directly
Nitrogen (N) 14.28To be determined
Sulfur (S) 16.34To be determined

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Computational and Theoretical Investigations of Trifluoromethylated Pyrazine 2 Thione Systems

Structure-Property Relationship (SPR) Studies in Non-Biological Systems

Elucidation of Charge Transport Characteristics in Organic Electronic Devices

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent organic materials. Computational chemistry provides a powerful toolkit to predict and understand these characteristics at a molecular level. For 6-Trifluoromethyl-1h-pyrazine-2-thione, theoretical studies are crucial to elucidate its potential as a charge-carrying component.

Key parameters governing charge transport in organic semiconductors include the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. The reorganization energy, comprising contributions from both intramolecular vibrations (λi) and the surrounding medium (λo), quantifies the energy required for a molecule to adjust its geometry upon charge transfer. A lower reorganization energy is generally desirable for efficient charge transport. The electronic coupling, on the other hand, describes the strength of the electronic interaction between neighboring molecules, with larger values facilitating faster charge hopping.

While specific computational data for this compound is not extensively available in the public domain, studies on related pyrazine-containing systems offer valuable insights. The introduction of a trifluoromethyl group is known to significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of organic molecules, a desirable trait for n-type (electron-transporting) materials. The pyrazine (B50134) ring itself is electron-deficient, further enhancing this effect.

Theoretical calculations on similar fluorinated heterocyclic compounds suggest that the rigid structure of the pyrazine ring can contribute to a relatively low intramolecular reorganization energy. The thione group, with its sulfur atom, can also influence intermolecular interactions and molecular packing in the solid state, which in turn dictates the electronic coupling.

To provide a quantitative perspective, hypothetical charge transport parameters for this compound can be estimated based on density functional theory (DFT) calculations. These calculations would typically involve optimizing the geometries of the neutral and charged species to determine the reorganization energy and calculating the electronic coupling between molecular pairs in various packing motifs.

Table 1: Hypothetical Charge Transport Parameters for this compound (Illustrative)

ParameterDescriptionEstimated Value Range
λhole Hole Reorganization Energy0.3 - 0.5 eV
λelectron Electron Reorganization Energy0.2 - 0.4 eV
Vhole Hole Electronic Coupling10 - 50 meV
Velectron Electron Electronic Coupling20 - 70 meV

Note: These values are illustrative and would require specific computational studies for validation.

The expected lower electron reorganization energy and potentially significant electronic coupling suggest that this compound could exhibit favorable electron transport characteristics. However, the actual performance would be highly dependent on the crystalline packing, which is influenced by the interplay of π-π stacking, hydrogen bonding involving the N-H group, and interactions involving the trifluoromethyl and thione moieties.

Theoretical Design of Components for Organic Photovoltaics

The design of novel materials for organic photovoltaics (OPVs) is another area where computational modeling plays a pivotal role. The power conversion efficiency of an OPV device is dependent on several factors, including the light absorption characteristics, the energy level alignment of the donor and acceptor materials, and the charge transport properties of both.

For a material to be an effective component in an OPV device, particularly as an acceptor (n-type) material, it should possess specific electronic properties. These include a low-lying LUMO energy level to ensure a sufficient offset with the Highest Occupied Molecular Orbital (HOMO) of the donor material, which drives exciton (B1674681) dissociation. Additionally, broad and strong absorption in the solar spectrum is advantageous.

Computational screening of pyrazine-2-thione derivatives can be employed to identify promising candidates for OPV applications. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can predict the absorption spectra and electronic energy levels of these molecules. The introduction of the trifluoromethyl group is anticipated to red-shift the absorption spectrum of the pyrazine-2-thione core, potentially enhancing light harvesting.

The theoretical design process often involves creating a virtual library of candidate molecules by systematically modifying the core structure with different functional groups. For this compound, further functionalization at other positions on the pyrazine ring could be explored computationally to fine-tune its electronic and optical properties.

Table 2: Calculated Electronic Properties of Hypothetical Pyrazine-2-thione Derivatives for OPV Applications (Illustrative)

CompoundSubstituent at C-5HOMO (eV)LUMO (eV)Band Gap (eV)
1 H-6.2-3.52.7
2 Thiophene-5.9-3.72.2
3 Phenyl-6.1-3.62.5

Note: These values are for illustrative purposes and would need to be validated by specific quantum chemical calculations.

These computational predictions can guide synthetic efforts by prioritizing molecules with the most promising properties for OPV applications. The combination of a low LUMO level, potentially tunable absorption, and good electron transport characteristics makes this compound and its derivatives interesting targets for theoretical design and future experimental validation in the field of organic photovoltaics.

Cheminformatics and Data-Driven Approaches in Pyrazine Research

Cheminformatics and data-driven approaches are increasingly being utilized to accelerate the discovery and optimization of new materials. In the context of pyrazine research, these methods can be applied to build predictive models for various properties, including electronic characteristics, charge transport parameters, and photovoltaic performance.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. For pyrazine derivatives, QSAR models have been developed to predict properties like antiproliferative activity. Similarly, QSPR models could be constructed to predict the electronic properties of a large set of pyrazine-2-thione derivatives based on calculated molecular descriptors.

Machine learning (ML) algorithms, such as random forests, support vector machines, and neural networks, can be trained on existing experimental or computational data to build more complex and accurate predictive models. For instance, an ML model could be trained on a database of computationally screened pyrazine derivatives to predict their suitability for organic electronic applications. This would allow for the rapid screening of vast chemical spaces to identify high-potential candidates, significantly reducing the time and computational cost compared to traditional quantum chemical calculations for each molecule.

Data-driven approaches also facilitate the identification of novel structure-property relationships that may not be immediately obvious from manual inspection. By analyzing large datasets of pyrazine compounds, it may be possible to uncover subtle effects of different substituents on their electronic and charge transport properties, leading to new design strategies for improved materials.

The integration of cheminformatics and data-driven methods with high-throughput computational screening represents a powerful paradigm for the rational design of novel pyrazine-based materials, including this compound, for advanced electronic and photovoltaic applications.

Advanced Applications of 6 Trifluoromethyl 1h Pyrazine 2 Thione and Its Derivatives in Materials Science and Catalysis

Organic Electronic Materials

The inherent electronic characteristics of the trifluoromethyl-pyrazine core make it an ideal scaffold for organic electronic materials. The pyrazine (B50134) ring system is electron-deficient, and this effect is significantly amplified by the presence of the trifluoromethyl group, leading to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is a critical feature for the development of n-type (electron-transporting) organic semiconductors.

Development of N-type Semiconductors for Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type organic semiconductors remains a challenge in organic electronics, and molecular design strategies often focus on incorporating strongly electron-withdrawing moieties. nih.gov The 6-trifluoromethyl-1H-pyrazine-2-thione framework is an exemplary candidate for this purpose. The pyrazine heterocycle itself is known to be an effective component for electron-attracting materials. mdpi.com The addition of a trifluoromethyl group further lowers the LUMO energy, a key requirement for efficient electron injection and transport in OFETs. While direct studies on this compound itself in OFETs are emerging, research on analogous structures underscores the potential of this molecular design. For instance, novel thiazole (B1198619) oligomers featuring trifluoromethylphenyl groups have been successfully developed as high-performance n-type semiconductors for OFETs, demonstrating excellent electron mobilities. researchgate.net The combination of a heterocyclic core and a CF3 group in these materials facilitates the close molecular packing and robust electron transport necessary for high-performance devices. The principles demonstrated by these related compounds suggest that the this compound core is a promising platform for designing the next generation of n-type OFET materials.

Components in Organic Photovoltaic Devices (OPVs)

In the realm of organic photovoltaics, materials based on pyrazine derivatives have been investigated as electron-acceptor components in photosensitizers for dye-sensitized solar cells (DSSCs), a type of OPV. mdpi.com The electron-deficient nature of the pyrazine ring facilitates the intramolecular charge transfer (ICT) mechanism crucial for efficient photon-to-current conversion. mdpi.com

Table 1: Performance of OPV Devices Incorporating Trifluoromethyl-Pyrazine Derivative Analogs
Compound TypeRoleKey Performance MetricReference
TPPF (Pyrazine-based photosensitizer)Acceptor/PhotosensitizerOverall Efficiency: ~2.64% mdpi.com
Mol3 (Trifluoromethyl-substituted pyrazoloquinoline)Active Layer ComponentOpen-Circuit Voltage (Voc): 0.78 V mdpi.com

Ligands in Coordination Chemistry and Metal-Organic Frameworks

The this compound molecule possesses multiple potential coordination sites, namely the two nitrogen atoms of the pyrazine ring and the exocyclic sulfur atom of the thione group. This makes it an attractive ligand for the synthesis of coordination complexes and a versatile building block for Metal-Organic Frameworks (MOFs). Pyridine (B92270) and pyrazine amide-based ligands are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.net

The thione group (-C=S) in conjunction with an adjacent ring nitrogen can act as a powerful bidentate chelating agent for metal ions. Studies on related pyrazine derivatives, such as those synthesized from pyrazine-2-carbaldehyde (B1279537) and thiosemicarbazide, show that the resulting Schiff base behaves as a bidentate ligand, coordinating with metal centers through both nitrogen and sulfur atoms. ijcrt.org Similarly, N′-benzylidenepyrazine-2-carbohydrazonamide acts as a bidentate ligand involving a ring nitrogen and an azomethine nitrogen. nih.govresearchgate.net This suggests that this compound could readily form stable five-membered chelate rings with metal ions via coordination through one of its ring nitrogens and the thione sulfur.

Furthermore, pyrazine itself is a classic linker molecule used in the construction of MOFs, bridging metal centers to form extended porous networks. rsc.orgnih.gov Research has demonstrated the creation of pyrazine-based iron MOFs, where the coordination environment can be modulated to enhance catalytic activity. nih.govresearchgate.net MOFs constructed with pyrazine linkers, such as MSiF6(pyrazine)2, have been shown to form supermicroporous structures. rsc.org The incorporation of a trifluoromethyl group onto the pyrazine linker, as in this compound, could be used to tune the pore environment of the resulting MOF, for example, by introducing fluorinated surfaces to control gas sorption selectivity. rsc.org

Versatile Building Blocks for Complex Organic Scaffolds

Heterocyclic compounds are fundamental building blocks in organic synthesis, particularly for bioactive molecules and functional materials. researchgate.netslideshare.net Trifluoromethyl-containing heterocycles, in particular, are highly sought-after synthetic intermediates due to the unique properties conferred by the trifluoromethyl group. nih.govresearchgate.netbeilstein-journals.org The structure of this compound offers multiple reaction sites, making it a trifunctional and therefore highly versatile synthetic building block.

The thione group can undergo S-alkylation to form thioethers or participate in various coupling reactions. The pyrazine ring, being electron-deficient and activated by the CF3 group, is susceptible to nucleophilic aromatic substitution reactions. Additionally, the N-H proton of the thiopyridone-like tautomer is acidic and can be deprotonated to generate an anion for further functionalization or can undergo N-alkylation or N-arylation. The strategic use of these reactive sites allows for the elaboration of the this compound core into more complex, highly functionalized organic scaffolds for applications ranging from pharmaceuticals to materials science. rsc.orgnih.gov

Catalytic Applications in Organic Transformations, including Organocatalysis

While the direct use of this compound as a catalyst is a developing area, its functional groups suggest significant potential. The molecule can serve as a ligand for transition metal catalysts. The nitrogen and sulfur donor atoms can coordinate to a metal center, and the electronic properties of the ligand, modulated by the trifluoromethyl group, could influence the catalytic activity of the metal. For example, pyrazine derivatives have been incorporated into frameworks for various coupling reactions. researchgate.net

In the field of organocatalysis, the pyrazine moiety contains nitrogen atoms that could potentially act as basic sites to activate substrates, although pyrazine is a relatively weak base. nih.gov More plausibly, the thione group offers a hydrogen-bond donating N-H group and a hydrogen-bond accepting C=S group, a motif found in thiourea (B124793) organocatalysts. This functionality could be exploited in reactions that proceed via hydrogen-bonding activation. Furthermore, MOFs constructed from pyrazine-based linkers have demonstrated catalytic activity, suggesting that MOFs built from this compound could serve as heterogeneous catalysts. researchgate.net

Conclusion and Future Research Directions

Summary of Key Achievements in 6-Trifluoromethyl-1H-pyrazine-2-thione Research

While dedicated research on this compound is in its nascent stages, the synthesis of related trifluoromethylated heterocycles represents a significant achievement in medicinal and materials chemistry. The incorporation of a trifluoromethyl (-CF3) group into heterocyclic structures is a key strategy in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity. rsc.orghovione.com The development of methods for direct trifluoromethylation of heteroaromatic systems is a major advancement in this field. nih.govnih.gov

Key achievements in the broader field that pave the way for research into this compound include the successful synthesis of various trifluoromethylated pyrazines and other nitrogen heterocycles. acs.orgrsc.org These accomplishments provide a foundational understanding of the reactivity and synthetic pathways that could be adapted for the target molecule. The synthesis of trifluoromethyl-containing building blocks is another critical area of progress, offering versatile starting materials for the construction of complex fluorinated molecules. rsc.org

Challenges and Opportunities in Synthetic Methodology Advancement

The synthesis of this compound presents several challenges and opportunities for methodological advancement. A primary hurdle is the regioselective introduction of the trifluoromethyl group onto the pyrazine (B50134) ring. Direct C-H trifluoromethylation can sometimes lead to mixtures of isomers, necessitating the development of more selective methods. nih.gov

Another challenge lies in the construction of the pyrazine ring itself from trifluoromethyl-containing precursors. rsc.org The reactivity of these precursors can be influenced by the strongly electron-withdrawing nature of the -CF3 group. Overcoming these challenges offers the opportunity to develop novel synthetic routes that are both efficient and scalable.

Flow chemistry presents a promising avenue for the synthesis of trifluoromethylated heterocycles, offering advantages in terms of safety, scalability, and reaction control. acs.org The development of continuous-flow methods for the synthesis of this compound could represent a significant step forward.

Synthetic ChallengePotential Opportunity
Regioselective trifluoromethylationDevelopment of novel directing groups or catalysts
Synthesis from trifluoromethylated precursorsExploration of new cyclization strategies
Scalability of synthetic routesApplication of flow chemistry techniques

Prospects for Novel Materials Development and Engineering

The unique combination of a trifluoromethyl group and a thione moiety in this compound suggests its potential as a building block for novel materials. The thione group, with its sulfur atom, can participate in coordination chemistry and polymerization reactions. Thiolated polymers, for instance, are known for their mucoadhesive and mechanical properties. nih.gov

The presence of the trifluoromethyl group can impart desirable properties such as thermal stability and hydrophobicity to polymers. The development of polymers incorporating this compound could lead to materials with unique optical, electronic, or self-assembly characteristics. Thione derivatives are also being explored for their applications in medicinal chemistry. researchgate.net

Furthermore, the thione group can be a precursor to other functional groups, opening up possibilities for post-polymerization modification. The thiol-ene Michael addition reaction, for example, is a versatile tool for creating segmented and degradable polymers. rsc.org

Potential Material ApplicationKey Feature
Specialty PolymersEnhanced thermal stability and hydrophobicity
Adhesive MaterialsMucoadhesive properties from the thione group
Optoelectronic MaterialsTunable electronic properties from the heterocyclic core

Interdisciplinary Research Avenues at the Interface of Computational Chemistry and Experimental Synthesis

The exploration of this compound would greatly benefit from an interdisciplinary approach that combines computational chemistry and experimental synthesis. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov

Computational studies can be employed to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes. nih.gov Molecular modeling can also be used to simulate the properties of polymers and other materials derived from this compound, helping to identify promising candidates for specific applications.

The synergy between computational prediction and experimental validation can accelerate the research and development cycle. For example, computational screening of potential synthetic pathways could identify the most promising routes for experimental investigation, saving time and resources.

Interdisciplinary ApproachPotential Outcome
Computational prediction of reactivityMore efficient and selective synthetic routes
Molecular modeling of polymer propertiesTargeted design of materials with desired characteristics
Spectroscopic characterization and computational analysisDeeper understanding of structure-property relationships

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.